molecular formula C4H11N3S B14447886 N''-(2-Sulfanylpropyl)guanidine CAS No. 73696-75-0

N''-(2-Sulfanylpropyl)guanidine

Cat. No.: B14447886
CAS No.: 73696-75-0
M. Wt: 133.22 g/mol
InChI Key: CFNWGTCDVKORDV-UHFFFAOYSA-N
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Description

N''-(2-Sulfanylpropyl)guanidine is a guanidine derivative characterized by a sulfanylpropyl (-SCH2CH2CH2-) substituent at the N'' position. While direct references to this compound are absent in the provided evidence, its structural features align with guanidines modified with sulfur-containing alkyl chains. Such modifications are known to influence physicochemical properties (e.g., solubility, stability) and biological activity, particularly in receptor binding or enzymatic inhibition . The sulfhydryl (SH) group in the propyl chain may enhance redox activity or metal coordination, differentiating it from other guanidine derivatives.

Properties

CAS No.

73696-75-0

Molecular Formula

C4H11N3S

Molecular Weight

133.22 g/mol

IUPAC Name

2-(2-sulfanylpropyl)guanidine

InChI

InChI=1S/C4H11N3S/c1-3(8)2-7-4(5)6/h3,8H,2H2,1H3,(H4,5,6,7)

InChI Key

CFNWGTCDVKORDV-UHFFFAOYSA-N

Canonical SMILES

CC(CN=C(N)N)S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’'-(2-Sulfanylpropyl)guanidine typically involves the reaction of an amine with an activated guanidine precursor. One common method is the use of thiourea derivatives as guanidylating agents. These derivatives react with amines under mild conditions to form the desired guanidine compound . Another approach involves the use of S-methylisothiourea, which has proven to be an efficient guanidylating agent .

Industrial Production Methods

Industrial production of N’‘-(2-Sulfanylpropyl)guanidine often employs a one-pot synthesis approach. This method involves the sequential addition of reactants in a single reaction vessel, minimizing the need for intermediate purification steps. The use of commercially available guanylating reagents, such as di(imidazole-1-yl)methanimine, allows for the efficient production of N’'-(2-Sulfanylpropyl)guanidine with high yields .

Chemical Reactions Analysis

Types of Reactions

N’'-(2-Sulfanylpropyl)guanidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N’'-(2-Sulfanylpropyl)guanidine involves its interaction with molecular targets through hydrogen bonding and electrostatic interactions. The guanidine group can form stable complexes with various biological molecules, influencing their activity. In medicinal applications, the compound acts as a kinase inhibitor by binding to the active site of the enzyme, thereby preventing its activity .

Comparison with Similar Compounds

Substituted Cyanoguanidines (e.g., CHS 828 and Pinacidil)

Structural Differences :

  • CHS 828: N-(6-(4-chlorophenoxy)hexyl)-N'-cyano-N''-4-pyridyl guanidine features a cyanoguanidine core with a pyridyl and chlorophenoxyhexyl group .
  • Pinacidil: N-cyano-N'-(4-pyridyl)-N''-(1,2,2-trimethylpropyl)guanidine includes a branched alkyl chain and pyridyl group .
  • N''-(2-Sulfanylpropyl)guanidine: Lacks the cyano (CN) group but introduces a sulfhydryl-terminated propyl chain.

Functional Implications :

  • CHS 828 and pinacidil exhibit antitumor and antihypertensive activities via nicotinamide phosphoribosyltransferase inhibition and potassium channel opening, respectively. The absence of a cyano group in this compound may limit metabolic interference but could enhance thiol-mediated interactions .

Table 1: Key Differences in Cyanoguanidines vs. Sulfanylpropyl Guanidine

Property CHS 828 Pinacidil This compound (Inferred)
Core Structure Cyanoguanidine Cyanoguanidine Guanidine
Key Substituents Pyridyl, chlorophenoxy Pyridyl, trimethylpropyl Sulfanylpropyl
Biological Activity Antitumor Antihypertensive Unknown (potential redox modulation)

Sigma Receptor Ligands (e.g., 1,3-Di-(2-tolyl)guanidine, DTG)

Structural Differences :

  • DTG : Aryl-substituted guanidine with two 2-tolyl groups .
  • This compound : Aliphatic sulfanylpropyl chain instead of aromatic groups.

Functional Implications :

  • DTG binds σ receptors with high affinity, influencing neurotransmission and cancer pathways . The sulfanylpropyl group’s aliphatic nature may reduce σ receptor affinity but introduce thiol-dependent mechanisms (e.g., glutathione interaction).

N-(2-Methoxyethyl)-Guanidine Derivatives

Structural Differences :

  • Compound 8a : N-(2-Methoxyethyl)-guanidine with a methoxyethyl (-OCH2CH2-) group .
  • This compound : Replaces methoxy with sulfhydryl and extends the chain length.

Functional Implications :

  • Methoxyethyl derivatives inhibit dimethylarginine dimethylaminohydrolase (DDAH) with Ki ≈ 18 μM .

Antifungal Thioxanthenone Guanidines (e.g., Tx 11)

Structural Differences :

  • Tx 11 : 1-(3,4-dichlorophenyl)-3-(9-oxo-4-propoxy-9H-thioxanthen-1-yl)guanidine .
  • This compound: Simpler aliphatic chain without aromatic or thioxanthenone moieties.

Functional Implications :

  • Tx 11’s antifungal activity relies on its planar aromatic system and chlorine substituents . The sulfanylpropyl derivative’s lack of aromaticity may reduce antifungal efficacy but improve solubility.

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